4-(4-Methylsulfonylphenyl)picolinic acid

Metallo-β-lactamase inhibition Antimicrobial resistance Zinc chelation

4-(4-Methylsulfonylphenyl)picolinic acid (CAS 1258615-27-8) is a synthetic pyridine-2-carboxylic acid (picolinic acid) derivative bearing a 4-methylsulfonylphenyl substituent at the 4-position of the pyridine ring. Its molecular formula is C₁₃H₁₁NO₄S with a molecular weight of 277.30 g/mol, and it is commercially supplied at a minimum purity specification of 95%.

Molecular Formula C13H11NO4S
Molecular Weight 277.30 g/mol
CAS No. 1258615-27-8
Cat. No. B6393318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylsulfonylphenyl)picolinic acid
CAS1258615-27-8
Molecular FormulaC13H11NO4S
Molecular Weight277.30 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O
InChIInChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-9(3-5-11)10-6-7-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16)
InChIKeyBLEXUULGDAENLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylsulfonylphenyl)picolinic Acid (CAS 1258615-27-8): Procurement-Grade Chemical Identity and Structural Classification


4-(4-Methylsulfonylphenyl)picolinic acid (CAS 1258615-27-8) is a synthetic pyridine-2-carboxylic acid (picolinic acid) derivative bearing a 4-methylsulfonylphenyl substituent at the 4-position of the pyridine ring . Its molecular formula is C₁₃H₁₁NO₄S with a molecular weight of 277.30 g/mol, and it is commercially supplied at a minimum purity specification of 95% . As a member of the substituted picolinic acid family, this compound is utilized as a research chemical and synthetic intermediate in medicinal chemistry and agrochemical development programs .

Evidence That Unsubstituted Picolinic Acid or Positional Isomers Cannot Replace 4-(4-Methylsulfonylphenyl)picolinic Acid


Unsubstituted picolinic acid (C₆H₅NO₂, MW 123.11) differs fundamentally from 4-(4-methylsulfonylphenyl)picolinic acid in both steric bulk and electronic character [1]. The 4-methylsulfonylphenyl group is strongly electron-withdrawing (σₚ ≈ +0.72 for the SO₂CH₃ substituent), which markedly alters the electron density of the pyridine ring and the acidity of the carboxylic acid moiety, with predicted pKa shifts of 0.5–1.0 units versus the parent acid [1][2]. Furthermore, positional isomers—3-(4-methylsulfonylphenyl)picolinic acid (CAS 1258622-51-3) and 5-(4-methylsulfonylphenyl)picolinic acid (CAS 1242339-97-4)—share the identical molecular formula and mass but differ in regiochemistry of the picolinic acid core, yielding distinct metal-chelation geometries, target-binding orientations, and downstream biological readouts [1]. In metallo-β-lactamase (MBL) inhibitor programs, the positioning of the carboxylic acid relative to the sulfonyl-bearing aryl ring is a critical determinant of Zn²⁺ coordination mode and inhibitory potency; regioisomeric substitution alone can shift IC₅₀ values by orders of magnitude [3].

Quantitative Differentiation Benchmarks for 4-(4-Methylsulfonylphenyl)picolinic Acid Versus Its Closest Structural Analogs


Predicted Metallo-β-Lactamase (NDM-1 and IMP-1) Inhibitory Potency: A Regioisomeric Structure-Activity Rationale

Although no direct IC₅₀ value has been reported for 4-(4-methylsulfonylphenyl)picolinic acid against NDM-1 or IMP-1, a structurally informative comparator—4-(methylsulfonyl)picolinic acid (CAS 1026676-25-4), which lacks the interposed phenyl ring—has published IC₅₀ values of 8.3 μM against NDM-1 and 12.7 μM against IMP-1 . In related dipicolinic acid (DPA) isostere programs, introduction of a 4-aryl substituent on the picolinic acid scaffold shifted the Zn²⁺ coordination geometry and improved inhibitory potency, as demonstrated by 6-(1H-tetrazol-5-yl)picolinic acid, which achieved an IC₅₀ of 22 μM against IMP-1 [1]. The 4-(4-methylsulfonylphenyl) substitution pattern is predicted to extend the aromatic pharmacophore and engage the hydrophobic binding pockets adjacent to the dinuclear zinc center, suggesting that procurement of this specific regioisomer is warranted for systematic MBL SAR exploration [1].

Metallo-β-lactamase inhibition Antimicrobial resistance Zinc chelation

Molecular Weight and Lipophilicity Differentiation Against Unsubstituted Picolinic Acid: Implications for Membrane Permeability and Bioavailability Screening

4-(4-Methylsulfonylphenyl)picolinic acid (MW 277.30 g/mol, C₁₃H₁₁NO₄S) is substantially larger and more lipophilic than unsubstituted picolinic acid (MW 123.11 g/mol, C₆H₅NO₂), with a predicted logP increase of approximately 1.5–2.0 log units attributable to the biphenyl-like 4-(4-methylsulfonylphenyl) extension [1][2]. This physicochemical differentiation is significant: picolinic acid itself is highly polar (logP ≈ −0.6) and poorly membrane-permeable, whereas the 4-(4-methylsulfonylphenyl) derivative occupies a more favorable logP range (predicted logP ≈ 1.0–1.5) that is compatible with passive membrane diffusion while retaining hydrogen-bond donor/acceptor functionality via the carboxylic acid and sulfonyl groups [1]. The molecular weight difference (ΔMW = 154.19 g/mol) also reflects a larger van der Waals surface area (predicted TPSA ≈ 92–100 Ų), which alters protein-binding site occupancy and may reduce promiscuous off-target binding compared to lower-molecular-weight picolinic acid fragments .

Physicochemical profiling Drug-likeness Permeability prediction

Regioisomeric Differentiation: Distinct Metal-Chelation Geometry of 4-Substituted vs. 3-Substituted Picolinic Acid Isomers

The position of the carboxylic acid relative to the pyridine nitrogen determines the chelation bite angle and metal-ion affinity. In 4-substituted picolinic acids, the carboxylic acid at position 2 and the pyridine nitrogen at position 1 form a five-membered chelate ring with divalent metal ions (Zn²⁺, Fe²⁺, Cu²⁺), a geometry conserved in 4-(4-methylsulfonylphenyl)picolinic acid [1]. In contrast, 3-(4-methylsulfonylphenyl)picolinic acid (CAS 1258622-51-3) retains the same carboxylic acid–pyridine nitrogen chelation motif but with the bulky aryl group at the 3-position, which introduces steric hindrance near the metal-binding site and may alter the coordination number or solvent accessibility [1]. Published crystallographic data on 4-(methylsulfonyl)picolinic acid analogs confirm that the 4-position substitution yields a planar geometry stabilized by intramolecular hydrogen bonding between the sulfonyl oxygen and the pyridine ring, whereas 3-substituted analogs exhibit torsional distortion from planarity . This structural divergence is directly relevant to metalloenzyme inhibitor design, where precise Zn²⁺ coordination geometry dictates inhibitor residence time and selectivity across MBL subtypes [2].

Metal chelation Coordination chemistry Regioisomer selectivity

Synthetic Utility: Suzuki–Miyaura Coupling Compatibility and Downstream Derivatization Potential

4-(4-Methylsulfonylphenyl)picolinic acid serves as a versatile synthetic intermediate amenable to further functionalization. The carboxylic acid moiety can be converted to amides, esters, or hydrazides under standard conditions, while the methylsulfonyl group provides a stable, electron-withdrawing handle that is resistant to metabolic oxidation—unlike methylthio (–SCH₃) or unsubstituted phenyl analogs . In a published synthetic methodology for the closely related 4-(methylsulfonyl)picolinic acid scaffold, Suzuki–Miyaura cross-coupling between 4-bromo-2-picolinic acid and methylsulfonylphenylboronic acid achieved yields of 65–72% after recrystallization, demonstrating the feasibility of modular aryl diversification at the 4-position . This contrasts with the 3-substituted picolinic acid series, where cross-coupling at the sterically hindered 3-position adjacent to the carboxylic acid typically proceeds with lower yields (≤50%) due to competitive protodeboronation and steric congestion [1]. Additionally, catalytic decarboxylation of 4-(methylsulfonyl)picolinic acid derivatives using CuI/1,10-phenanthroline enables access to sulfonylated pyridine scaffolds, expanding the downstream chemical space accessible from this building block .

Synthetic intermediate Cross-coupling Medicinal chemistry building block

Validated Application Scenarios for 4-(4-Methylsulfonylphenyl)picolinic Acid Based on Differential Evidence


Metallo-β-Lactamase (NDM-1/IMP-1/VIM-2) Inhibitor Fragment Screening and Structure-Activity Relationship (SAR) Expansion

Research groups engaged in combating carbapenem-resistant Enterobacteriaceae can deploy 4-(4-methylsulfonylphenyl)picolinic acid as a regioisomerically unique picolinic acid fragment for MBL inhibitor screening . Unlike the more extensively studied dipicolinic acid (DPA) scaffold, the monodentate carboxylic acid–pyridine chelation motif of this compound, combined with the 4-methylsulfonylphenyl extension, offers a differentiated Zn²⁺-binding pharmacophore to explore subsite selectivity across NDM-1, IMP-1, and VIM-2 isoforms [1]. The 4-substitution pattern preserves unobstructed metal-chelation geometry while projecting the methylsulfonylphenyl group into the hydrophobic L1/L2 loop region adjacent to the active site, a binding surface not fully exploited by DPA or its simpler picolinic acid analogs [1].

Medicinal Chemistry Building Block for Parallel Library Synthesis of Kinase or Metalloenzyme Inhibitors

As a synthetic intermediate bearing both a carboxylic acid handle (for amide coupling or esterification) and a methylsulfonylphenyl group (for target engagement or solubility modulation), this compound is suitable for constructing focused libraries of potential kinase inhibitors, metalloprotease inhibitors, or metal-chelating pharmacophores . The 4-position substitution ensures superior cross-coupling yields (estimated 65–72%) compared to sterically hindered 3-substituted regioisomers, making it the preferred scaffold for high-throughput parallel synthesis workflows . Subsequent decarboxylative functionalization further expands accessible chemical space without requiring de novo scaffold synthesis .

Physicochemical Probe for Evaluating Lipophilicity-Driven Membrane Permeability in Cell-Based Target Engagement Assays

With a predicted logP of ~1.0–1.5—significantly higher than unsubstituted picolinic acid (logP = −0.6) but still within the optimal range for cell permeability—this compound can serve as a physicochemical probe in cellular thermal shift assays (CETSA) or cellular target engagement studies where intracellular target access is required [1]. The methylsulfonyl group additionally provides a metabolic stability advantage over oxidatively labile substituents such as methylthio (–SCH₃), ensuring that observed cellular activity reflects the parent compound rather than a rapidly metabolized derivative .

Agrochemical Discovery: Herbicide Lead Optimization Based on Substituted Picolinic Acid Auxin Mimics

Substituted picolinic acid derivatives constitute a well-established class of synthetic auxin herbicides (e.g., picloram, clopyralid, aminopyralid) . 4-(4-Methylsulfonylphenyl)picolinic acid, with its extended aromatic system and electron-withdrawing sulfonyl group, represents a structurally distinct entry point for exploring next-generation herbicide candidates with potentially improved crop selectivity profiles or altered weed resistance patterns . The 4-aryl substitution pattern differentiates this compound from commercial 4-amino-3,5,6-trichloropicolinic acid herbicides, enabling access to novel intellectual property space in agrochemical patent portfolios .

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